The 15(S)-HETE Signaling Pathway in Endothelial Cells: A Technical Guide
The 15(S)-HETE Signaling Pathway in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling pathways activated by 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in endothelial cells. 15(S)-HETE, a metabolite of arachidonic acid produced by the 15-lipoxygenase (15-LOX) enzyme, is a critical signaling molecule in vascular biology. It plays a significant role in both physiological and pathological processes, including angiogenesis and the regulation of vascular permeability. Understanding the intricate signaling networks governed by 15(S)-HETE is paramount for the development of novel therapeutic strategies targeting diseases with a vascular component, such as cancer and inflammatory disorders.
Core Signaling Pathways of 15(S)-HETE in Endothelial Cells
15(S)-HETE orchestrates a complex signaling cascade in endothelial cells, leading to diverse cellular responses. The primary pathways implicated in its mechanism of action are detailed below.
The PI3K/Akt/mTOR Pathway in Angiogenesis
15(S)-HETE is a potent inducer of angiogenesis, and this process is heavily reliant on the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade.[1][2][3] Upon stimulation with 15(S)-HETE, endothelial cells exhibit a time-dependent phosphorylation of Akt and the downstream effector, S6K1.[1][2][3] The activation of this pathway is essential for endothelial cell tube formation and migration, which are key events in the formation of new blood vessels.[1][2][3] Pharmacological inhibition of PI3K with wortmannin (B1684655) or LY294002 blocks the phosphorylation of both Akt and S6K1, while the mTOR inhibitor rapamycin specifically suppresses S6K1 phosphorylation.[1][2][3] These inhibitors effectively suppress 15(S)-HETE-induced angiogenesis both in vitro and in vivo.[1][2][3]
The Jak/STAT Pathway: A Dual Role in Angiogenesis
The Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical mediator of 15(S)-HETE's pro-angiogenic effects. 15(S)-HETE activates multiple STAT proteins, with STAT3 and STAT5B playing distinct but crucial roles.
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STAT3-Mediated VEGF Expression: 15(S)-HETE stimulates the tyrosine phosphorylation of STAT3, leading to its translocation to the nucleus.[4][5] In the nucleus, STAT3 binds to the promoter of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor, and induces its expression and release.[4][5] The necessity of this axis is demonstrated by the fact that neutralizing antibodies against VEGF can block 15(S)-HETE-induced endothelial cell migration, tube formation, and in vivo angiogenesis.[4][5]
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Jak2/STAT5B-Mediated IL-8 Expression: 15(S)-HETE also triggers the time-dependent tyrosine phosphorylation of Jak2 and STAT5B.[6] Activated Jak2, in turn, phosphorylates STAT5B.[6] This activation of the Jak2/STAT5B signaling axis is required for the expression of Interleukin-8 (IL-8), another pro-angiogenic chemokine.[6][7] Inhibition of either Jak2 or STAT5B attenuates 15(S)-HETE-induced endothelial cell migration, tube formation, and in vivo angiogenesis, and this is associated with a reduction in IL-8 expression.[6]
The MAPK Pathway in Cell Migration and Angiogenesis
The Mitogen-Activated Protein Kinase (MAPK) pathway is also engaged by 15(S)-HETE to promote angiogenic responses. 15(S)-HETE stimulates the phosphorylation of ERK1/2, JNK1, and p38 MAPK in a time-dependent manner in human retinal microvascular endothelial cells (HRMVECs).[8] The upstream kinase MEK1 is responsible for the activation of ERK1/2 and JNK1.[8] Inhibition of MEK1, ERK1/2, or JNK1 suppresses 15(S)-HETE-induced cell migration and tube formation, as well as in vivo angiogenesis.[8] Interestingly, the inhibition of p38 MAPK only attenuates 15(S)-HETE-induced cell migration.[8]
Src-Mediated Signaling in Angiogenesis
The non-receptor tyrosine kinase Src plays a pivotal role in 15(S)-HETE-induced angiogenesis. One of the pathways initiated by Src activation involves Rac1 and JNK1, leading to the phosphorylation of the transcription factor Activating Transcription Factor-2 (ATF-2).[9] Inhibition of Src, Rac1, JNK1, or ATF-2 significantly curtails 15(S)-HETE-induced migration and tube formation in vitro and in vivo angiogenesis.[9]
Regulation of Vascular Permeability through Tight Junction Modulation
Beyond its role in angiogenesis, 15(S)-HETE is a potent modulator of endothelial barrier function, primarily by disrupting tight junctions.
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PKCε/MEK/ERK Pathway and ZO-1 Phosphorylation: 15(S)-HETE activates Protein Kinase C ε (PKCε), which in turn activates the MEK1/ERK1/2 pathway.[10][11][12] This cascade leads to the phosphorylation of the tight junction protein Zona Occludens-1 (ZO-1) at threonine residues 770 and 772.[10][12] This phosphorylation event causes the dissociation of ZO-1 from occludin, another key tight junction protein, resulting in the disruption of tight junction integrity and increased endothelial permeability.[10][12]
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Src/Pyk2 Pathway and ZO-2 Phosphorylation: 15(S)-HETE also activates a Src and Pyk2-dependent pathway that leads to the tyrosine phosphorylation of Zona Occludens-2 (ZO-2).[13] This phosphorylation event disrupts the association of ZO-2 with claudin-1 and claudin-5, further contributing to the breakdown of tight junctions and an increase in endothelial permeability.[13]
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Xanthine Oxidase/ROS Pathway and JamA Phosphorylation: 15(S)-HETE can induce the activity of Xanthine Oxidase (XO), leading to the production of Reactive Oxygen Species (ROS).[14] This ROS production, in conjunction with Src and Pyk2 activation, mediates the tyrosine phosphorylation of Junctional Adhesion Molecule A (JamA).[14][15] The phosphorylation of JamA causes its dissociation from occludin, disrupting tight junctions and increasing endothelial barrier permeability, which facilitates leukocyte and monocyte transmigration.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative effects of 15(S)-HETE on various signaling molecules and cellular processes in endothelial cells as reported in the cited literature.
Table 1: Effect of 15(S)-HETE on Protein Phosphorylation
| Target Protein | Cell Type | 15(S)-HETE Concentration | Fold Increase (vs. Control) | Time Point of Max Effect | Citation |
| Akt | HDMVEC | Not specified | Not specified | Time-dependent | [1][2][3] |
| S6K1 | HDMVEC | Not specified | Not specified | Time-dependent | [1][2][3] |
| STAT3 (Tyr705) | HDMVEC | 0.1 µmol/L | ~2-fold | 1 min | [5] |
| Jak2 | HRMVEC | 0.1 µM | 4-fold | 5 min | [6] |
| STAT5B | HRMVEC | 0.1 µM | 3-fold | 5 min | [6] |
| ERK1/2 | HRMVEC | Not specified | Time-dependent | Not specified | [8] |
| JNK1 | HRMVEC | Not specified | Time-dependent | Not specified | [8] |
| p38 MAPK | HRMVEC | Not specified | Time-dependent | Not specified | [8] |
| ATF-2 | HRMVEC | Not specified | Time-dependent | Not specified | [9] |
| ZO-2 (Tyrosine) | HUVEC | Not specified | 8-10-fold | Not specified | [13] |
| Src | HUVEC | 0.1 µM | Time-dependent | 30 min | [13] |
| Pyk2 | HUVEC | 0.1 µM | Time-dependent | 30 min | [13] |
Table 2: Effect of 15(S)-HETE on Gene and Protein Expression
| Target Gene/Protein | Cell Type | 15(S)-HETE Concentration | Fold Increase (vs. Control) | Time Point of Max Effect | Citation |
| VEGF (Expression) | HDMVEC | 0.1 µmol/L | 3-fold | 6 h | [5] |
| VEGF (Release) | HDMVEC | 0.1 µmol/L | 3-fold | 6 h | [5] |
| IL-8 (mRNA) | HRMVEC | 0.1 µM | Time-dependent | 4 h | [6] |
| IL-8 (Release) | HRMVEC | 0.1 µM | Time-dependent | 4 h | [6] |
| CD31 | HUVEC | Not specified | Up-regulated | Not specified | [16] |
| E-selectin | HUVEC | Not specified | Up-regulated | Not specified | [16] |
Table 3: Functional Effects of 15(S)-HETE on Endothelial Cells
| Cellular Process | Cell Type | 15(S)-HETE Concentration | Fold Increase (vs. Control) | Citation |
| Cell Migration | HRMVEC | 0.1 µM | ~2-fold | [6] |
| Tube Formation | HRMVEC | 0.1 µM | ~2-fold | [6] |
| Cell Migration | HDMVEC | Not specified | ~2-fold | [5] |
| Tube Formation | HDMVEC | Not specified | ~2-fold | [5] |
| THP-1 Cell Transmigration | HUVEC | Not specified | 4-fold | [13] |
| Endothelial Permeability | HUVEC | Not specified | ~2-fold | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the 15(S)-HETE signaling pathway in endothelial cells, as compiled from the cited literature.
Cell Culture and Treatment
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Cell Lines: Human Dermal Microvascular Endothelial Cells (HDMVEC), Human Retinal Microvascular Endothelial Cells (HRMVEC), and Human Umbilical Vein Endothelial Cells (HUVEC) are commonly used.
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Culture Conditions: Cells are typically cultured in specialized endothelial cell growth medium supplemented with growth factors.
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Quiescence: Before treatment, cells are often made quiescent by incubation in a basal medium with a low percentage of serum for a defined period. This minimizes baseline signaling activity.
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15(S)-HETE Treatment: 15(S)-HETE is typically dissolved in an organic solvent like ethanol (B145695) and then diluted to the final concentration in the culture medium. Vehicle controls (medium with the solvent) are run in parallel. Concentrations ranging from 0.1 µM to 5 µM are frequently used.[5][6]
Western Blotting for Protein Phosphorylation and Expression
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Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the lysates is determined using a standard assay such as the Bradford or BCA assay.
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Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form or the total amount of the protein of interest. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The blots are often stripped and reprobed with antibodies for total protein or a housekeeping protein (e.g., β-actin, β-tubulin) for normalization.
In Vitro Angiogenesis Assays
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Endothelial Cell Migration Assay (Modified Boyden Chamber):
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The assay is performed using a chamber with a porous membrane separating the upper and lower wells.
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Quiescent endothelial cells are seeded in the upper chamber.
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The lower chamber contains the chemoattractant, such as 15(S)-HETE.
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After incubation, non-migrated cells on the upper surface of the membrane are removed.
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Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
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Endothelial Cell Tube Formation Assay:
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A layer of Matrigel (a basement membrane extract) is allowed to polymerize in the wells of a culture plate.
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Endothelial cells are seeded on top of the Matrigel in the presence or absence of 15(S)-HETE.
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After incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring parameters like tube length or the number of branch points.
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In Vivo Angiogenesis Assays
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Matrigel Plug Assay:
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Liquid Matrigel is mixed with 15(S)-HETE or a vehicle control and injected subcutaneously into mice.
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After a set period (e.g., one week), the Matrigel plugs are harvested.
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Angiogenesis is quantified by measuring the hemoglobin content of the plugs (indicative of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31 (PECAM).[6]
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Aortic Ring Assay:
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Aortas are harvested from mice and cut into small rings.
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The rings are embedded in a collagen or Matrigel matrix and cultured in the presence or absence of 15(S)-HETE.
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The sprouting of microvessels from the aortic rings is monitored and quantified over time.
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Assays for Tight Junction Integrity and Vascular Permeability
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Immunofluorescence Staining:
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Endothelial cell monolayers are fixed, permeabilized, and incubated with primary antibodies against tight junction proteins (e.g., ZO-1, occludin).
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After washing, cells are incubated with fluorescently labeled secondary antibodies.
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The localization and integrity of the tight junctions are visualized using fluorescence microscopy.
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Dextran (B179266) Flux Assay:
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Endothelial cells are grown to confluence on a porous membrane in a transwell insert.
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After treatment with 15(S)-HETE, a fluorescently labeled dextran of a specific molecular weight is added to the upper chamber.
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The amount of dextran that passes through the endothelial monolayer into the lower chamber over time is measured using a fluorescence plate reader. An increase in fluorescence in the lower chamber indicates increased permeability.
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Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a representative experimental workflow.
Caption: 15(S)-HETE-induced PI3K/Akt/mTOR signaling pathway.
Caption: 15(S)-HETE activation of Jak/STAT signaling pathways.
Caption: 15(S)-HETE-induced vascular permeability via PKCε.
Caption: Workflow for in vitro angiogenesis experiments.
References
- 1. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A novel role for activating transcription factor-2 in 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular endothelial tight junctions and barrier function are disrupted by 15(S)-hydroxyeicosatetraenoic acid partly via protein kinase C ε-mediated zona occludens-1 phosphorylation at threonine 770/772 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vascular Endothelial Tight Junctions and Barrier Function Are Disrupted by 15(S)-Hydroxyeicosatetraenoic Acid Partly via Protein Kinase Cϵ-mediated Zona Occludens-1 Phosphorylation at Threonine 770/772 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 12/15-Lipoxygenase Mediates High-fat Diet-induced Endothelial Tight Junction Disruption and Monocyte Transmigration: A NEW ROLE FOR 15(S)-HYDROXYEICOSATETRAENOIC ACID IN ENDOTHELIAL CELL DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 12/15-Lipoxygenase-dependent ROS production is required for diet-induced endothelial barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
